![molecular formula C20H19F2N3O3S B2834186 3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide CAS No. 1396809-26-9](/img/structure/B2834186.png)
3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide, also known as DPCBX, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment. DPCBX is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell growth and differentiation.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-HIV Activity
Compounds bearing 1,3,4-oxadiazole moieties have been synthesized and evaluated for their antimicrobial and anti-HIV activities. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzenesulfonamide moiety can enhance antimicrobial and potentially anti-HIV activity (Iqbal et al., 2006).
Cytotoxic and Anti-Tumor Activities
Several novel benzenesulfonamides have been synthesized and assessed for their cytotoxic activities, showing potential as carbonic anhydrase inhibitors and for anti-tumor applications. The modifications to the benzenesulfonamide core structure have resulted in compounds with interesting cytotoxic activities, crucial for further anti-tumor activity studies (Gul et al., 2016).
COX-2 Inhibition for Anti-Inflammatory Applications
Research has demonstrated that 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties exhibit selective cyclooxygenase-2 (COX-2) inhibitory activities. This finding is significant for the development of new anti-inflammatory agents, highlighting the potential for creating selective COX-2 inhibitors (Pal et al., 2003).
Photodynamic Therapy and Photoluminescence
The synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown high singlet oxygen quantum yields, suggesting their potential application in photodynamic therapy for cancer treatment. The photophysical and photochemical properties of these compounds underscore their suitability as Type II photosensitizers (Pişkin et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
Research into heteroleptic iridium(III) complexes incorporating 1,3,4-oxadiazole-based ligands has demonstrated their application in creating efficient OLEDs with low efficiency roll-off. These findings contribute to the development of high-performance green phosphors for OLED technology (Jin et al., 2014).
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c21-16-10-9-15(13-17(16)22)29(26,27)25-20(11-5-2-6-12-20)19-23-18(24-28-19)14-7-3-1-4-8-14/h1,3-4,7-10,13,25H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUTZGOSUNOEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.